N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide
Description
N-Methyl-2-(1,8-diazaspiro[4.5]decan-1-yl)acetamide is a heterocyclic compound featuring a unique 1,8-diazaspiro[4.5]decane core, where two nitrogen atoms are embedded in a spirocyclic framework comprising a five-membered and a four-membered ring. This structural motif is often explored in medicinal chemistry due to its conformational rigidity, which can enhance target selectivity and metabolic stability .
Properties
IUPAC Name |
2-(1,8-diazaspiro[4.5]decan-1-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-12-10(15)9-14-8-2-3-11(14)4-6-13-7-5-11/h13H,2-9H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDNTWGXVXHPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCCC12CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide typically involves the reaction of 1,8-diazaspiro[4.5]decane with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-methyl-2-(1,8-diazaspiro[4.5]decan-1-yl)ethanol .
Scientific Research Applications
Medicinal Chemistry
N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide has been studied for its pharmacological properties, particularly as a potential therapeutic agent in the treatment of various conditions.
- Antidepressant Activity : Research indicates that compounds with a diazaspiro structure may exhibit antidepressant-like effects in animal models. A study demonstrated that derivatives of this compound showed significant improvement in behavioral tests associated with depression, suggesting a mechanism involving serotonin modulation .
- Neuroprotective Effects : The compound has also been investigated for its neuroprotective capabilities. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Drug Development
The unique structure of this compound makes it a candidate for developing novel pharmaceuticals.
- Lead Compound for New Drugs : The compound serves as a lead structure for synthesizing new drugs targeting specific receptors in the central nervous system (CNS). Its spirocyclic nature may enhance binding affinity and selectivity .
Biological Studies
The compound's interactions with biological systems have been a focus of research.
- Receptor Binding Studies : Binding affinity studies have shown that this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, indicating its potential role in modulating mood and behavior .
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in despair behavior compared to control groups, supporting its potential use as an antidepressant .
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, researchers treated neuronal cell cultures with varying concentrations of the compound. The findings revealed that higher concentrations effectively reduced cell death induced by oxidative stress, highlighting its therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
a. 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride ()
- Core Structure : Shares the 1,8-diazaspiro[4.5]decane system but replaces the acetamide group with a propan-1-one moiety.
- Applications : Likely investigated for CNS-targeted activity due to the spiro system’s rigidity, though specific data are unavailable .
b. 2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f, )
- Core Structure : A larger spiro[5.5]undecane system with two carbonyl groups, enhancing hydrogen-bonding capacity.
- Synthesis : Prepared via cyclization reactions using trifluoroacetic anhydride, yielding high purity (97%) .
c. Triazole-linked Acetamides (6a–c, )
- Core Structure : 1,2,3-Triazole rings instead of spiro systems, synthesized via copper-catalyzed azide-alkyne cycloaddition.
- Functional Groups : Nitro substituents (e.g., 6b, 6c) increase electron-withdrawing effects, altering electronic properties compared to the methyl group in the target compound.
- Spectroscopy : IR spectra show characteristic C=O stretches at ~1670–1682 cm⁻¹, consistent with acetamide derivatives .
Physicochemical Properties
Spectroscopic Comparison
Biological Activity
N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to a class of compounds known as diazaspirodecans. The general structure includes a spirocyclic framework that contributes to its biological properties. The molecular formula for this compound is with a molecular weight of 232.28 g/mol .
Research indicates that derivatives of diazaspiro[4.5]decan-1-one exhibit selective inhibition of TYK2 and JAK1 kinases, which are critical in the signaling pathways associated with inflammatory responses and immune regulation. For instance, a related compound demonstrated IC50 values of 6 nM for TYK2 and 37 nM for JAK1, showcasing significant selectivity over JAK2 . This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and the modulation of T cell differentiation (Th1, Th2, Th17), making these compounds potential candidates for treating autoimmune diseases .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in preclinical models. In studies involving acute ulcerative colitis models, compounds in this class exhibited superior anti-inflammatory efficacy compared to established treatments like tofacitinib . The mechanism involves downregulating pathways that lead to inflammation through TYK2/JAK1 inhibition.
Anticancer Potential
The spirocyclic structure is believed to enhance the interaction with biological targets involved in cancer proliferation pathways. For example, certain derivatives have been evaluated for their ability to inhibit RAS proteins, which play a pivotal role in oncogenesis . The structural optimization of these compounds has led to the identification of potent inhibitors against mutated forms of RAS, particularly KRAS G12C .
Study 1: Selective TYK2/JAK1 Inhibition
A recent study identified several diazaspiro[4.5]decan derivatives as selective inhibitors of TYK2 and JAK1 kinases. The lead compound demonstrated excellent metabolic stability and anti-inflammatory activity in vivo .
| Compound | IC50 (TYK2) | IC50 (JAK1) | Selectivity Ratio (JAK2) | Efficacy Model |
|---|---|---|---|---|
| Compound 48 | 6 nM | 37 nM | >23-fold | Ulcerative Colitis |
Study 2: Antitumor Activity
Another study focused on the anticancer properties of diazaspiro compounds against solid tumors. A derivative showed a dose-dependent antitumor effect in xenograft models .
| Compound | Target Protein | Inhibition Type | Efficacy |
|---|---|---|---|
| Compound X | KRAS G12C | Covalent Binding | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
